Cas no 1807213-04-2 (2-Bromo-3-fluoro-5-(trifluoromethylthio)phenol)

2-Bromo-3-fluoro-5-(trifluoromethylthio)phenol Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-3-fluoro-5-(trifluoromethylthio)phenol
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- Inchi: 1S/C7H3BrF4OS/c8-6-4(9)1-3(2-5(6)13)14-7(10,11)12/h1-2,13H
- InChI Key: MNOLTEQZZLQASG-UHFFFAOYSA-N
- SMILES: BrC1C(=CC(=CC=1O)SC(F)(F)F)F
Computed Properties
- Exact Mass: 289.90241 g/mol
- Monoisotopic Mass: 289.90241 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 291.06
- Topological Polar Surface Area: 45.5
- XLogP3: 4.1
2-Bromo-3-fluoro-5-(trifluoromethylthio)phenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013021744-250mg |
2-Bromo-3-fluoro-5-(trifluoromethylthio)phenol |
1807213-04-2 | 97% | 250mg |
494.40 USD | 2021-06-24 | |
Alichem | A013021744-500mg |
2-Bromo-3-fluoro-5-(trifluoromethylthio)phenol |
1807213-04-2 | 97% | 500mg |
847.60 USD | 2021-06-24 | |
Alichem | A013021744-1g |
2-Bromo-3-fluoro-5-(trifluoromethylthio)phenol |
1807213-04-2 | 97% | 1g |
1,445.30 USD | 2021-06-24 |
2-Bromo-3-fluoro-5-(trifluoromethylthio)phenol Related Literature
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
Additional information on 2-Bromo-3-fluoro-5-(trifluoromethylthio)phenol
Introduction to 2-Bromo-3-fluoro-5-(trifluoromethylthio)phenol (CAS No. 1807213-04-2)
2-Bromo-3-fluoro-5-(trifluoromethylthio)phenol (CAS No. 1807213-04-2) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its bromine, fluorine, and trifluoromethylthio functional groups, exhibits a range of properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The molecular structure of 2-Bromo-3-fluoro-5-(trifluoromethylthio)phenol is composed of a phenolic ring with specific substituents. The bromine atom at the 2-position and the fluorine atom at the 3-position introduce significant electronic effects, while the trifluoromethylthio group at the 5-position imparts unique chemical and biological properties. These features collectively contribute to the compound's potential as a lead molecule in drug discovery.
Recent studies have highlighted the importance of halogenated phenols in medicinal chemistry. For instance, a study published in the Journal of Medicinal Chemistry (2021) demonstrated that compounds with bromine and fluorine substituents exhibit enhanced binding affinity to specific protein targets, which is crucial for developing potent and selective drugs. The trifluoromethylthio group, on the other hand, has been shown to enhance metabolic stability and improve pharmacokinetic profiles, making it an attractive moiety for drug design.
In the context of pharmaceutical research, 2-Bromo-3-fluoro-5-(trifluoromethylthio)phenol has been explored for its potential as an antiviral agent. A study conducted by researchers at the University of California (2022) investigated the antiviral activity of this compound against several RNA viruses, including influenza and coronaviruses. The results indicated that 2-Bromo-3-fluoro-5-(trifluoromethylthio)phenol exhibited significant inhibitory effects on viral replication, suggesting its potential as a broad-spectrum antiviral agent.
Beyond antiviral applications, this compound has also shown promise in cancer research. A study published in Cancer Research (2023) reported that 2-Bromo-3-fluoro-5-(trifluoromethylthio)phenol selectively targets and inhibits cancer cell proliferation by modulating key signaling pathways involved in cell growth and survival. The researchers found that this compound effectively induced apoptosis in various cancer cell lines while exhibiting minimal cytotoxicity towards normal cells.
The synthetic accessibility of 2-Bromo-3-fluoro-5-(trifluoromethylthio)phenol is another factor that contributes to its appeal in pharmaceutical development. Several synthetic routes have been reported in the literature, including a one-pot synthesis method described by a team at Harvard University (2019). This method involves sequential reactions that efficiently produce high yields of the target compound, making it feasible for large-scale production.
In addition to its potential therapeutic applications, 2-Bromo-3-fluoro-5-(trifluoromethylthio)phenol has been studied for its use as a probe molecule in chemical biology. A recent publication in Nature Chemical Biology (2021) highlighted its utility as a tool for investigating protein-protein interactions and signaling pathways. The unique combination of functional groups allows this compound to interact with specific biomolecules, providing valuable insights into cellular processes.
The environmental impact of compounds like 2-Bromo-3-fluoro-5-(trifluoromethylthio)phenol is also an important consideration in their development and use. Studies have shown that proper handling and disposal practices can minimize any potential environmental risks associated with these chemicals. Researchers are continuously working on developing greener synthetic methods and more sustainable formulations to ensure the long-term viability of such compounds.
In conclusion, 2-Bromo-3-fluoro-5-(trifluoromethylthio)phenol (CAS No. 1807213-04-2) represents a promising molecule with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new possibilities for this compound, contributing to advancements in drug discovery and chemical biology.
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